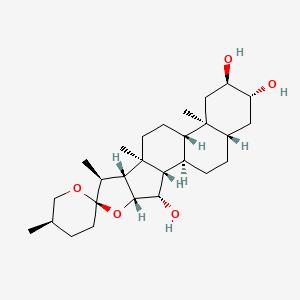
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-
Overview
Description
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-, also known as Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-, is a useful research compound. Its molecular formula is C15H14N3O2+ and its molecular weight is 268.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Benzenediazonium compounds and their derivatives are pivotal in organic synthesis and serve as intermediates in the pharmaceutical industry. For instance, the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate demonstrates the utility of these compounds in creating pharmaceutical intermediates. This synthesis employs benzamidomethyl triethylammonium chloride for the benzamidomethylation reaction, highlighting the role of such compounds in the development of imaging agents and in the flavor and perfume industry due to their aromatic properties (Popovski, Mladenovska, & Panovska, 2010).
Biological Activity
The antimycobacterial and antimicrobial activities of benzenediazonium derivatives are of significant interest. A study on novel 4-thiazolidinone derivatives, which include 2-substituted-3-([4-(4-methoxybenzoylamino)benzoyl]amino)-4-thiazolidinones, demonstrates potent antimycobacterial activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in developing new treatments for bacterial and fungal infections (Küçükgüzel, Oruç, Rollas, Şahin, & Ozbek, 2002).
Material Science and Surface Chemistry
In material science, benzenediazonium salts are utilized for modifying surface properties. A study on the electrochemical reduction of various substituted benzenediazonium salts shows their application in grafting layers on surfaces, which is crucial for developing new materials with tailored surface characteristics. This research underscores the role of steric effects in the grafting efficiency and the potential for creating monolayers or polyaryl layers depending on the substituents' nature (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).
Mechanism of Action
Target of Action
Benzenediazonium compounds are known to be versatile intermediates in organic synthesis . They can react with a wide range of nucleophiles, making them useful in the synthesis of various aromatic compounds .
Mode of Action
The compound, being a benzenediazonium salt, can undergo a variety of reactions. The diazonium group (-N2+) is a good leaving group, which allows the compound to participate in substitution reactions . For instance, it can undergo Sandmeyer reactions, which are catalyzed by cuprous salts . The diazonium group can also be replaced by a variety of different groups, including hydrogen .
Biochemical Pathways
The versatility of benzenediazonium salts in organic synthesis suggests that they could potentially influence a wide range of biochemical pathways, depending on the specific reactions they undergo and the products formed .
Pharmacokinetics
The properties of benzenediazonium salts in general suggest that they are likely to be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reactions it undergoes and the products formed. Given the reactivity of the diazonium group, it is likely that the compound could participate in a variety of reactions, leading to diverse molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the formation of arenediazonium salts is typically carried out in cold aqueous solution . Furthermore, the reactions of benzenediazonium salts are often sensitive to temperature and the nature of the solvent .
Properties
IUPAC Name |
4-benzamido-2-methoxy-5-methylbenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11/h3-9H,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZRZVLSHYKLM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14726-28-4 (tetrachlorozincate), 97-40-5 (chloride) | |
| Record name | Fast violet B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60865394 | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-27-9 | |
| Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27761-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast violet B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylcarboxamido)-2-methoxy-5-methylbenzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)





![(1S,7R,7aS)-1-[(2R)-1-carboxypropan-2-yl]-5-[[(1S,4S)-3,3-dimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]methyl]-7-hydroxy-1,7a-dimethyl-6,7-dihydro-2H-indene-4-carboxylic acid](/img/structure/B1217188.png)



